![molecular formula C17H18N2O4S B4623478 4-(ethylsulfonyl)-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B4623478.png)
4-(ethylsulfonyl)-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(ethylsulfonyl)-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves interactions of specific esters with amino phenols, leading to the formation of benzoxazin-2-ones. Techniques like IR, NMR, and mass spectroscopy are commonly used to confirm the structures of synthesized compounds (Gein, Rassudikhina, & Voronina, 2006).
Molecular Structure Analysis
Detailed structural analysis is essential for understanding the interactions and potential applications of these compounds. Studies typically employ methods like X-ray crystallography, density functional theory (DFT), and molecular docking to explore the molecular structure, electrostatic potential, and possible biological interactions (Xiao et al., 2022).
Chemical Reactions and Properties
These compounds are involved in various chemical reactions, leading to the formation of different derivatives with potential pharmacological activities. The reactions often involve cyclization, Pummerer-type reactions, and interactions with specific reagents to yield products with distinct properties (He, Zhong, & Huang, 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for the practical application of these compounds. These properties are determined through experimental studies, often involving single crystal X-ray determination and solubility tests in various solvents (Asegbeloyin et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are explored through synthetic chemistry and mechanistic studies. These studies help in understanding the versatility and applications of these compounds in synthesis and potential therapeutic uses (Takahashi, Suzuki, & Kata, 1985).
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methodologies
The synthesis of sulfonamide derivatives, including the development of various acylmethylene-benzoxazin-ones and their antibacterial activities, demonstrates the versatility of sulfonamides in chemical synthesis. Sulfonamide scaffolds are pivotal in creating compounds with significant biological activities, such as antibacterial agents. The synthesis methodologies often involve reactions of methyl esters of acylpyruvic acids with amino-substituted phenols or sulfonamides, showcasing the adaptability and utility of these compounds in organic synthesis (Gein, Rassudikhina, & Voronina, 2006).
Applications in Medicinal Chemistry
Anticancer and Antimicrobial Activities
Several studies have explored the anticancer and antimicrobial potential of sulfonamide and benzoxazine derivatives. For example, naphthoquinone derivatives containing a phenylaminosulfanyl moiety have shown potent cytotoxic activity against various human cancer cell lines, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment. These compounds induce apoptosis and arrest the cell cycle, suggesting a mechanism of action beneficial for anticancer strategies (Ravichandiran et al., 2019).
Material Science Applications
Polymeric Materials
The synthesis of polyamides and poly(amide-imide)s derived from compounds such as 2,2-bis(4-aminophenoxy) benzonitrile demonstrates the application of sulfonamide derivatives in developing advanced polymeric materials. These materials, characterized by high glass transition temperatures and inherent viscosities, are suitable for various applications due to their excellent thermal stability and solubility in polar aprotic solvents (Saxena, Rao, Prabhakaran, & Ninan, 2003).
properties
IUPAC Name |
4-ethylsulfonyl-N-phenyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-2-24(21,22)19-12-16(23-15-11-7-6-10-14(15)19)17(20)18-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBYAZHEACUBSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethylsulfonyl)-N-phenyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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